molecular formula C7H12Cl2N2O B1436161 2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride CAS No. 2140326-55-0

2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride

Cat. No. B1436161
M. Wt: 211.09 g/mol
InChI Key: XMJZXZBOPWSELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, have been systematized, revealing their potential in creating insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative activity agents (Abdurakhmanova et al., 2018).

Biological Significance and Applications

  • Pyrrolidine, a core structure related to 2-(Pyrrolidin-2-yl)-1,3-oxazole, is highlighted for its versatility in drug discovery, offering a scaffold for the development of compounds targeting human diseases due to its unique stereochemistry and 3D structure (Li Petri et al., 2021).
  • Oxazole scaffolds, similar to the structure of interest, are identified for their presence in various pharmacologically active derivatives, leading to research into their use for developing new therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties (Kaur et al., 2018).

Advanced Materials and Optical Applications

  • Diketopyrrolopyrroles, compounds related to the pyrrolidine and oxazole families, are utilized for their high-quality pigments and applications in electronics and solar cells, demonstrating the broader utility of related heterocyclic compounds in material science (Grzybowski & Gryko, 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for the compound for detailed information.


Future Directions

The future directions in the field of pyrrolidine derivatives are promising. The demonstrated late-stage functionalization and enantioselective reaction will help to promote the potential application of the established method in organic synthesis and related fields2.


Please note that this information is based on general knowledge and similar compounds, and may not be directly applicable to “2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride”. For specific information, please refer to the relevant literature or consult a chemistry professional.


properties

IUPAC Name

2-pyrrolidin-2-yl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-2-6(8-3-1)7-9-4-5-10-7;;/h4-6,8H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJZXZBOPWSELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=CO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
Reactant of Route 2
2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
Reactant of Route 4
2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
Reactant of Route 5
2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
Reactant of Route 6
2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.